molecular formula C18H21NO4 B4661027 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B4661027
M. Wt: 315.4 g/mol
InChI Key: SEMDAAMACFOALU-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, along with a 2,5-dimethoxyphenyl ethyl group

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-13(16-11-15(21-2)9-10-17(16)22-3)19-18(20)12-23-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMDAAMACFOALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 2,5-dimethoxyphenethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an analgesic or anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide
  • N-[1-(2,5-dimethoxyphenyl)ethyl]isonicotinamide
  • N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-propylurea

Comparison: N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
Reactant of Route 2
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N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

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